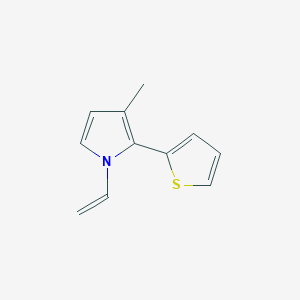phosphane CAS No. 82195-32-2](/img/structure/B14426031.png)
[3-(Diethylphosphanyl)propyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylphosphanyl)propylphosphane is an organophosphorus compound that features two phosphane groups attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylphosphanyl)propylphosphane typically involves the reaction of diphenylphosphane with a suitable propyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane-propyl bond. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 3-(Diethylphosphanyl)propylphosphane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylphosphanyl)propylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphides.
Substitution: The compound can participate in substitution reactions where one or both phosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Diethylphosphanyl)propylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling.
Biology and Medicine
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. Its phosphane groups can be modified to create compounds with therapeutic properties.
Industry
In the industrial sector, 3-(Diethylphosphanyl)propylphosphane is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which 3-(Diethylphosphanyl)propylphosphane exerts its effects involves its interaction with molecular targets, such as metal ions in catalytic processes. The phosphane groups coordinate with the metal center, facilitating the activation of substrates and promoting the desired chemical transformations. The pathways involved include the formation of intermediate complexes and the stabilization of transition states.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.
Diethylphosphane: A simpler phosphane with two ethyl groups.
Diphenylphosphane: A phosphane with two phenyl groups.
Uniqueness
3-(Diethylphosphanyl)propylphosphane is unique due to its dual phosphane groups attached to a propyl chain, which provides distinct steric and electronic properties. This structural feature enhances its ability to form stable complexes and participate in a wider range of chemical reactions compared to simpler phosphanes.
Propiedades
Número CAS |
82195-32-2 |
|---|---|
Fórmula molecular |
C19H26P2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-diethylphosphanylpropyl(diphenyl)phosphane |
InChI |
InChI=1S/C19H26P2/c1-3-20(4-2)16-11-17-21(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3 |
Clave InChI |
LQMDUPKCLYHAOG-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)CCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

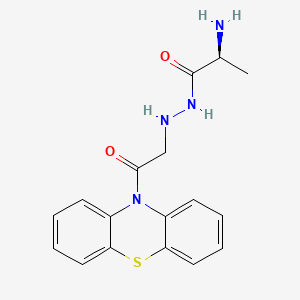

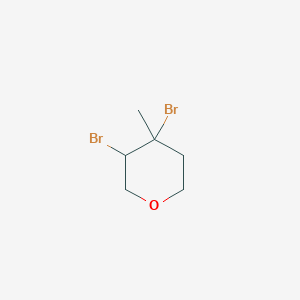
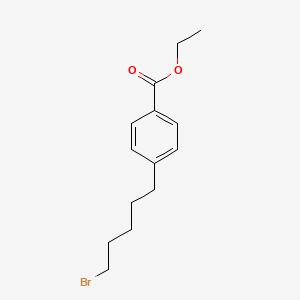
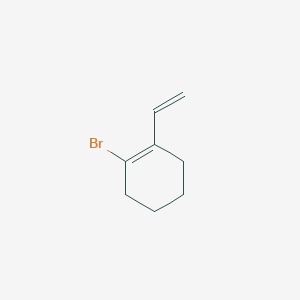
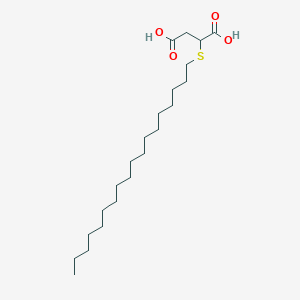
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
